2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid is a carboxylic acid derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is classified as a N-heterocyclic carboxylic acid, known for its ability to act as a multidentate ligand in coordination chemistry. [] It plays a significant role in scientific research, particularly in the development of coordination polymers and investigation of their diverse applications.
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a heterocyclic compound characterized by a benzimidazole ring connected to a propanoic acid moiety. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The benzimidazole core is recognized for its bioactivity, making derivatives of this compound valuable in drug development and other research areas .
This compound falls under the category of benzimidazole derivatives, which are known for their diverse biological activities. It is classified as an organic compound with both acidic and aromatic properties. The benzimidazole structure provides a versatile platform for further modifications, allowing for the exploration of various pharmacological effects .
The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of 1,2-phenylenediamine with propanoic acid or its derivatives. One common synthetic route includes:
Industrial production may utilize optimized methods such as continuous flow reactors and catalysts to enhance yield and reduce reaction times .
The molecular formula for 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is . Its structural features include:
The InChI representation is:
This structure can be visualized using molecular modeling software which illustrates the spatial arrangement of atoms .
2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid can undergo several chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is primarily related to its interactions with biological macromolecules. It has been studied for its potential as an enzyme inhibitor, where it may bind to active sites on enzymes influencing biochemical pathways. This binding can lead to alterations in enzyme activity, potentially resulting in therapeutic effects against various diseases .
Research indicates that derivatives of benzimidazoles exhibit antimicrobial, antiviral, and anticancer properties. The specific interactions at a molecular level often involve hydrogen bonding and hydrophobic interactions with target proteins or nucleic acids .
The physical properties of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid include:
Chemical properties encompass:
Relevant data from spectral analyses (IR, NMR) confirm its structural integrity post-synthesis .
The applications of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid span several fields:
The benzimidazole core constitutes a bicyclic heteroaromatic system featuring a benzene ring fused to the 4,5-positions of an imidazole ring. This planar architecture delivers exceptional molecular stability through extended π-conjugation, while the sp²-hybridized nitrogen atoms (N1 and N3) create distinctive electronic environments. The N1 nitrogen, being pyrrole-like (basic), and N3, pyridine-like (acidic), enable diverse bonding interactions critical for biological recognition. In 2-substituted derivatives like 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid, the methyl group at C2 exerts substantial electronic modulation: it elevates the highest occupied molecular orbital (HOMO) energy through hyperconjugation, enhancing π-electron density across the ring system. This electronic perturbation increases nucleophilicity at N1, facilitating N-alkylation reactions during propanoic acid conjugation [4] [5] .
The benzimidazole system displays tautomeric equilibria between 1H- and 3H- forms, though N1-substituted derivatives lock the tautomerism, conferring structural predictability. This core’s structural resemblance to purines underpins its prevalence in biologically active compounds, enabling mimicry of nucleotide-protein interactions. The hydrogen-bonding profile—particularly the N-H group at position 1 (unsubstituted) or the C2 hydrogen in substituted variants—facilitates directional interactions with biological targets. When fused with propanoic acid, these features collectively enable the formation of stable, geometrically constrained architectures suitable for targeted molecular design [5] .
Table 1: Critical Hydrogen Bonding Patterns in Benzimidazole-Propanoic Acid Hybrids
Interaction Site | Bonding Role | Biological Significance |
---|---|---|
N3 (Imidazole Nitrogen) | Hydrogen Bond Acceptor | Targets serine residues in enzymes |
C2 Hydrogen | Weak Hydrogen Bond Donor | Stabilizes hydrophobic pocket interactions |
Propanoic Acid Carboxyl | Bifunctional H-bond Donor/Acceptor | Ionic salt bridge formation |
Benzimidazole C4-C7 System | π-π Stacking | Nucleic acid intercalation |
The propanoic acid moiety serves as a critical molecular modulator, imparting distinct physicochemical behaviors to the benzimidazole core. Its three-carbon tether provides optimal spatial separation between the ionizable carboxyl group and the heterocycle, minimizing electronic interference while allowing conformational mobility. This separation enables the carboxylate to engage in ionic interactions with biological targets independently of the benzimidazole’s planar recognition. The α-methyl branch in 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid introduces chirality, creating (R)- and (S)-enantiomers with potentially divergent biological activities due to differential target binding—a feature exploited in stereoselective drug design [7] [10].
Electronically, the propanoic acid’s carboxyl group lowers the pKₐ of the benzimidazole N-H (when unsubstituted) through inductive effects, enhancing water solubility at physiological pH. Log P reductions of 0.5–1.5 units are observed compared to alkyl-substituted benzimidazoles, significantly altering biodistribution profiles. Spectroscopically, the carboxylate’s carbonyl stretch appears at 1710–1730 cm⁻¹ in IR, while its influence shifts benzimidazole ring protons downfield by 0.2–0.3 ppm in ¹H NMR spectra. These modifications collectively optimize bioavailability parameters, making propanoic acid derivatives more suitable for therapeutic applications than their non-acid counterparts [6] [7] [10].
Table 2: Influence of Alkanoic Acid Chain Length on Molecular Properties
Chain Length | Representative Compound | Aqueous Solubility (mg/mL) | log P | Biological Effect |
---|---|---|---|---|
C2 (Acetic) | 2-(1H-Benzimidazol-1-yl)acetic acid | 8.9 | 1.2 | Enhanced renal clearance |
C3 (Propanoic) | 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | 5.1 | 1.8 | Balanced tissue penetration |
C4 (Butyric) | 4-(1H-Benzimidazol-1-yl)butanoic acid | 3.3 | 2.4 | Increased cellular accumulation |
C5 (Valeric) | 5-(1H-Benzimidazol-1-yl)pentanoic acid | 1.8 | 3.1 | Pronounced protein binding |
The synthesis of benzimidazoles has evolved substantially since Hoebrecker’s inaugural 1872 reduction of 2-nitro-4-methylacetanilide. Early 20th-century methods relied primarily on condensation reactions between ortho-phenylenediamines (OPDs) and carboxylic acids or derivatives under harsh conditions. The Phillips-Ladenburg method (1880s) using carboxylic acids required temperatures >180°C in sealed vessels with mineral acids, resulting in modest yields (30–50%) due to competitive decomposition. The 1950s introduced milder approaches using orthoesters (e.g., triethyl orthoformate), enabling room-temperature benzimidazole formation under acidic catalysis, though limited to formyl derivatives [6] .
Modern methodologies have revolutionized benzimidazole synthesis. Heterogeneous catalysts like p-toluenesulfonic acid (p-TSA) now facilitate OPD-carboxylic acid condensations in methanol at 60°C, completing within 2–4 hours with yields exceeding 80%. Microdroplet synthesis represents a cutting-edge advancement, where electrostatic nano-electrospray ionization (nESI) accelerates benzimidazole formation to milliseconds under ambient conditions through interfacial proton concentration. For 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid specifically, the N-alkylation strategy dominates: first, 2-methylbenzimidazole is synthesized, then alkylated with ethyl 2-bromopropanoate, followed by ester hydrolysis. This approach circumvents regioselectivity issues inherent in direct condensation and achieves >90% purity when employing optimized phase-transfer catalysts [6] .
Table 3: Evolution of Benzimidazole-Propanoic Acid Synthetic Methods
Era | Methodology | Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|---|
1880–1950 | Phillips-Ladenburg Condensation | RCOOH + o-PDA, HCl, >180°C, sealed | 30–50% | Broad substrate scope; harsh conditions |
1950–2000 | Orthoester Route | HC(OEt)₃ + o-PDA, acid, reflux | 60–75% | Mild; limited to unsubstituted C2 |
2000–2020 | p-TSA Catalyzed Condensation | RCOOH + o-PDA, p-TSA, MeOH, 60°C | 75–85% | Moderate temps; requires catalyst removal |
2020–Present | Microdroplet Synthesis | Electrospray ionization, ambient | >90% | Ultrafast; scalability challenges |
Contemporary | N-Alkylation + Hydrolysis | Halopropanoate + 2-R-benzimidazole, K₂CO₃ | 85–92% | Regioselective; multi-step |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: